6-Carboxyoxindole: Structural Properties and Role in Kinase Inhibitor Synthesis
6-Carboxyoxindole: Structural Properties and Role in Kinase Inhibitor Synthesis
The following technical guide details the chemical structure, synthesis, and pharmacological significance of 6-Carboxyoxindole (2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid).
[1]
Executive Summary
6-Carboxyoxindole (CAS: 334952-09-9) is a critical heterocyclic building block used primarily in the synthesis of indolinone-based tyrosine kinase inhibitors.[1] It serves as the core scaffold for Nintedanib (BIBF 1120), a triple angiokinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and non-small cell lung cancer (NSCLC).
Functionally, the oxindole moiety acts as a hydrogen bond donor/acceptor pair within the ATP-binding pocket of kinase enzymes, mimicking the adenine ring of ATP. This guide analyzes its physicochemical properties, industrial synthesis pathways, and its mechanistic role in drug development.
Chemical Identity & Physicochemical Properties[1][2][3][4]
6-Carboxyoxindole is a bicyclic aromatic heterocycle containing a six-membered benzene ring fused to a five-membered nitrogen-containing ring (pyrrole-like), modified with a ketone at position 2 and a carboxylic acid at position 6.[1]
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid |
| Common Synonyms | 6-Carboxyoxindole; 2-Oxoindoline-6-carboxylic acid |
| CAS Number | 334952-09-9 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Yellow-beige to brown powder |
| Melting Point | >300°C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, warm Methanol; Poorly soluble in water |
| pKa (Predicted) | Acidic group: ~4.2; Amide (N-H): ~13.5 |
| Key Functional Groups | Carboxylic acid (C-6), Lactam (C-2/N-1) |
Synthesis & Production Methodologies
The industrial synthesis of 6-Carboxyoxindole typically proceeds through its methyl ester form (Methyl 2-oxoindoline-6-carboxylate , CAS 14192-26-8), which is the actual species used in Nintedanib manufacturing.[1] The free acid is obtained via hydrolysis.
Retrosynthetic Analysis
The most robust route utilizes a modified Reissert-Henze indole synthesis or a nucleophilic aromatic substitution followed by reductive cyclization.
Detailed Synthesis Protocol
Step 1: Nucleophilic Substitution (Formation of Malonate Adduct)
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Reagents : Methyl 4-chloro-3-nitrobenzoate, Dimethyl malonate, Sodium hydride (or K-tert-butoxide).[1]
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Solvent : DMF or THF.
-
Conditions : The malonate anion attacks the 4-position of the nitrobenzoate (S_NAr mechanism), displacing the chloride.
-
Outcome : Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate.[1]
Step 2: Reductive Cyclization & Decarboxylation
-
Reagents : H₂ (gas), 10% Pd/C catalyst.[2]
-
Solvent : Methanol/Acetic Acid.
-
Mechanism : Reduction of the nitro group (-NO₂) to an amine (-NH₂) triggers an intramolecular attack on the malonate ester, forming the lactam ring.[1] Spontaneous decarboxylation of the extra ester group occurs under the reaction conditions.
-
Outcome : Methyl 2-oxoindoline-6-carboxylate.[1][2][][4][5][6][7][8]
Step 3: Hydrolysis to 6-Carboxyoxindole
-
Reagents : 1N NaOH (aq), Methanol.
-
Protocol :
-
Dissolve Methyl 2-oxoindoline-6-carboxylate (1.0 eq) in Methanol.
-
Add 1N NaOH (3.0 eq) and reflux at 80°C for 2 hours.
-
Cool to room temperature and dilute with water.
-
Acidify to pH 2 using 6N HCl.
-
Precipitate forms; filter and dry under vacuum.
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Visualization of Synthesis Pathway
Caption: Figure 1. Chemical synthesis of 6-Carboxyoxindole from nitrobenzoate precursors via reductive cyclization.
Pharmacological Significance: The "Hinge Binder"
6-Carboxyoxindole is not a drug itself but a pharmacophore .[1] In the context of Nintedanib (BIBF 1120), the oxindole core plays a specific structural role.
Mechanism of Kinase Binding
Kinase inhibitors often function by competing with ATP. The adenine ring of ATP forms specific hydrogen bonds with the "hinge region" of the kinase protein.
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Donor/Acceptor Motif : The oxindole lactam (N-H and C=O) mimics the N-1 and N-6 positions of adenine.[1]
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C-6 Substitution : The carboxylic acid (or ester) at position 6 projects into the solvent-exposed region or a specific hydrophobic pocket, allowing for the attachment of solubilizing groups (like the piperazine moiety in Nintedanib).[1]
Role in Nintedanib Assembly
To synthesize Nintedanib, the Methyl 6-carboxyoxindole is condensed with Trimethyl orthobenzoate and subsequently an aniline derivative.[10] The 6-position ester is preserved in the final drug structure.[1]
Caption: Figure 2.[1][10] Convergent assembly of Nintedanib utilizing the 6-carboxyoxindole scaffold.
Analytical Characterization
When verifying the identity of synthesized 6-Carboxyoxindole, the following spectral signatures are expected.
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¹H NMR (DMSO-d₆, 400 MHz) :
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δ 12.86 ppm (s, 1H) : Carboxylic acid O-H (broad).
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δ 10.60 ppm (s, 1H) : Lactam N-H.
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δ 7.55 ppm (d, 1H) : Aromatic proton at C-4.
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δ 7.35 ppm (dd, 1H) : Aromatic proton at C-5.
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δ 7.30 ppm (s, 1H) : Aromatic proton at C-7.
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δ 3.56 ppm (s, 2H) : Methylene protons at C-3 (characteristic of the oxindole ring).[1]
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-
Mass Spectrometry (ESI) :
References
-
Roth, G. J., et al. (2009).[8][11] "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120)." Journal of Medicinal Chemistry, 52(14), 4466–4480.[11] Link[1]
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Boehringer Ingelheim Pharma. (2001). "Indolinones, production thereof and use thereof as pharmaceutical compositions." US Patent 6,762,180.[5] Link
-
Wollin, L., et al. (2015).[] "Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis." European Respiratory Journal, 45(5), 1434-1445.[] Link
-
PubChem Compound Summary. (2025). "2-Oxo-1,3-dihydroindole-6-carboxylic acid (CID 7213323)."[1] National Center for Biotechnology Information. Link[1]
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